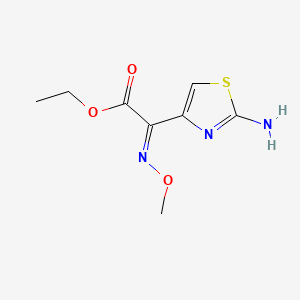

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate

Description

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate (CAS: 64485-88-7) is a heterocyclic organic compound with the molecular formula C₈H₁₁N₃O₃S and a molecular weight of 229.254 g/mol . It is a critical intermediate in synthesizing third-generation cephalosporin antibiotics, such as cefpodoxime proxetil and cefotaxime, due to its structural role in conferring β-lactamase resistance . The compound features a thiazole ring substituted with an amino group at position 2 and a methoxyimino-acetate ester at position 4, with the (Z)-configuration being essential for biological activity .

Synthetically, it is produced via a multi-step process involving oximation, methylation, chlorination, cyclization, and hydrolysis, achieving yields ≥95.4% for intermediates and ≥90.5% for the final product . Its purity (>99%) and melting point (182.1–183.9°C) make it suitable for pharmaceutical applications .

Properties

IUPAC Name |

ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-3-14-7(12)6(11-13-2)5-4-15-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBMBNPEUPDXRS-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)C1=CSC(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC)/C1=CSC(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64485-88-7, 60846-15-3 | |

| Record name | Ethyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate involves several steps. One common method includes the reaction of ethyl 2-bromo-2-methoxyiminoacetate with 2-amino-4-thiazole under specific conditions to yield the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, especially involving the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Bases like sodium hydride or potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate:

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections. Its thiazole ring structure enhances biological activity, making it a valuable component in drug formulation. Research indicates that derivatives of this compound exhibit improved efficacy against a range of pathogens, including resistant strains of bacteria .

Case Studies:

- A study demonstrated the synthesis of novel derivatives that showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential for developing new antibiotics .

- Another research highlighted its use in synthesizing cephalosporin derivatives, which are essential in treating various bacterial infections .

Agricultural Chemicals

Development of Agrochemicals:

The compound is utilized in the formulation of agrochemicals, particularly fungicides and herbicides. Its unique structure allows for effective targeting of specific plant pathogens, thereby improving crop yield and health.

Case Studies:

- Research has shown that formulations containing this compound can significantly reduce fungal infections in crops, leading to higher agricultural productivity .

- Additionally, studies indicate that its application can enhance the resistance of plants to various diseases, contributing to sustainable agriculture practices .

Biochemical Research

Study of Enzyme Interactions:

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a useful tool for understanding disease mechanisms.

Case Studies:

- Investigations have revealed that this compound can selectively inhibit certain enzymes involved in metabolic pathways related to cancer and other diseases, providing insights into potential therapeutic targets .

- Furthermore, it has been utilized in research focused on elucidating the mechanisms of drug resistance in pathogenic microorganisms .

Material Science

Potential in Material Development:

The compound is being explored for its potential in creating new materials with specific properties such as improved thermal stability and chemical resistance. These characteristics are beneficial for various industrial applications.

Case Studies:

- Research indicates that incorporating this compound into polymer matrices can enhance the mechanical properties and durability of materials used in construction and packaging industries .

- Additionally, studies have shown its potential use in developing coatings that offer protection against environmental degradation .

Diagnostics

Use in Diagnostic Assays:

this compound is being investigated for its application in diagnostic assays, particularly for detecting specific biomolecules associated with diseases. Its selectivity can enhance the sensitivity of diagnostic tests.

Case Studies:

- Recent studies have explored its use as a marker in immunoassays for early detection of certain cancers, demonstrating promising results in terms of sensitivity and specificity .

- Furthermore, it has been tested as a reagent in assays aimed at identifying bacterial infections rapidly, which could lead to timely treatment interventions .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antibiotic synthesis | Potent derivatives against resistant bacteria |

| Agricultural Chemicals | Fungicides and herbicides | Enhanced crop resistance and yield |

| Biochemical Research | Enzyme inhibition studies | Insights into drug resistance mechanisms |

| Material Science | Development of durable materials | Improved thermal stability and mechanical properties |

| Diagnostics | Diagnostic assays | Enhanced sensitivity for disease detection |

Mechanism of Action

The mechanism by which Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate exerts its effects involves the inhibition of bacterial cell wall synthesis. This is achieved by targeting specific enzymes involved in the peptidoglycan synthesis pathway, leading to the disruption of cell wall integrity and ultimately bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate are pivotal in cephalosporin synthesis. Below is a detailed comparison:

Structural Analogs

Stability and Reactivity

- Methoxyimino vs. Hydroxyimino Groups: The methoxyimino group in the target compound enhances stability against enzymatic hydrolysis compared to the hydroxyimino variant, which is prone to oxidation .

- Ester Group Impact : Ethyl esters exhibit slower hydrolysis rates than methyl esters, favoring prolonged activity in vivo .

- Stereochemical Specificity : The (Z)-configuration is critical for binding to penicillin-binding proteins (PBPs), whereas the (E)-isomer shows negligible activity .

Biological Activity

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₁N₃O₃S

- Molecular Weight : 229.26 g/mol

- CAS Number : 60846-15-3

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. The thiazole ring and the methoxyimino group are crucial for its activity, allowing it to modulate various biochemical pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to reduced metabolic activity in target cells.

- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

This table summarizes the MIC values against selected microorganisms, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory effects of the compound. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study tested this compound against multi-drug resistant strains of Staphylococcus aureus. Results showed that the compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as a new antimicrobial agent in treating resistant infections . -

Inflammation Model Study :

In an animal model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema compared to controls. This suggests that the compound may have therapeutic applications in managing inflammatory conditions .

Safety and Toxicology

While promising, safety assessments are crucial for any potential therapeutic application. Preliminary toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its safety and side effects.

Q & A

Q. What is the established methodology for synthesizing Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate?

The synthesis involves a multi-step pathway:

- Step 1 : Nitrosation of ethyl acetoacetate with nitrous acid to form ethyl 2-hydroxyiminoacetoacetate.

- Step 2 : O-Methylation using dimethyl sulfate and potassium carbonate to yield ethyl 2-methoxyiminoacetoacetate.

- Step 3 : Bromination with bromine in methylene chloride to produce ethyl 4-bromo-2-methoxyiminoacetoacetate.

- Step 4 : Cyclization with thiourea in ethanol under reflux to form the thiazole ring. This step selectively generates the (Z)-isomer, critical for antibiotic activity .

Key Considerations : Reaction pH (~6.5) and temperature control during cyclization are crucial to minimize (E)-isomer formation .

Q. How does this compound function as an intermediate in cephalosporin antibiotic synthesis?

this compound provides the acyl side chain for third-generation cephalosporins like cefotaxime and ceftriaxone. The (Z)-configuration of the methoxyimino group enhances β-lactamase stability. During synthesis:

- The ethyl ester is hydrolyzed to the free acid.

- The acid is activated (e.g., via dicyclohexylcarbodiimide) and coupled to 7-aminocephalosporanic acid (7-ACA).

- Final deprotection (e.g., trityl group removal with formic acid) yields the active antibiotic .

Advanced Research Questions

Q. How can researchers optimize the yield of the (Z)-isomer during synthesis?

Isomeric purity is influenced by:

- Reagent Ratios : Excess thiourea (1.5–2.0 eq) improves cyclization efficiency and (Z)-isomer selectivity .

- Solvent Choice : Ethanol promotes (Z)-isomer formation, while polar aprotic solvents (e.g., DMF) may favor the (E)-isomer .

- Workup Conditions : Rapid cooling of the reaction mixture and crystallization in methanol can isolate the (Z)-isomer with >95% purity .

Analytical Validation : Use HPLC with a chiral column (e.g., Chiralpak IA) to quantify isomer ratios .

Q. What crystallographic insights explain the compound’s stability and reactivity?

Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : Intermolecular N–H···N and N–H···O bonds stabilize the crystal lattice, forming R₂²(8) and R₂²(22) ring motifs.

- Planarity : The thiazole ring (S1/N1/C1–C3) is planar, with dihedral angles of ~87° relative to ester groups, minimizing steric strain .

- π-π Interactions : Thiazole ring centroid distances (3.54 Å) contribute to packing stability .

Implications : Structural rigidity may enhance stability during storage and antibiotic synthesis.

Q. How should researchers resolve contradictions in reported reaction yields or isomer ratios?

Discrepancies often arise from:

- Bromination Efficiency : Incomplete bromination (Step 3) reduces thiourea cyclization efficacy. Validate intermediate purity via ¹H NMR (δ 4.3 ppm for CH₂Br) .

- Isomer Interconversion : Trace acids or bases during workup can catalyze (Z)→(E) isomerization. Use neutral pH buffers and minimize exposure to light .

Troubleshooting : Reproduce reactions under inert atmospheres (N₂/Ar) and characterize intermediates at each step .

Q. What structure-activity relationships (SAR) link modifications to antibiotic efficacy?

- Methoxyimino Group : The (Z)-configuration resists hydrolysis by bacterial β-lactamases, broadening Gram-negative coverage .

- Thiazole Ring : Substitution at the 2-amino position (e.g., chloroacetylation) enhances binding to penicillin-binding proteins (PBPs) .

- Ester vs. Acid Form : The ethyl ester improves solubility for synthetic handling, while the free acid is essential for acylation .

Experimental Design : Test analog bioactivity via MIC assays against ESBL-producing E. coli and K. pneumoniae .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.